Cas no 1060817-77-7 (3-(2-Furylmethyl)thio-1-propanamine)

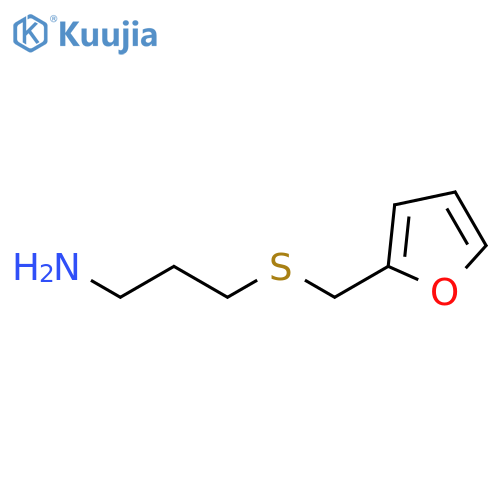

1060817-77-7 structure

商品名:3-(2-Furylmethyl)thio-1-propanamine

CAS番号:1060817-77-7

MF:C8H13NOS

メガワット:171.259920835495

MDL:MFCD10694535

CID:1086844

PubChem ID:28065604

3-(2-Furylmethyl)thio-1-propanamine 化学的及び物理的性質

名前と識別子

-

- 3-((Furan-2-ylmethyl)thio)propan-1-amine

- 3-(furan-2-ylmethylsulfanyl)propan-1-amine

- 3-[(2-furylmethyl)thio]-1-propanamine(SALTDATA: FREE)

- 3-[(2-furylmethyl)thio]-1-propanamine

- DTXSID80651115

- 3-{[(Furan-2-yl)methyl]sulfanyl}propan-1-amine

- BS-36826

- 1060817-77-7

- 3-[(FURAN-2-YLMETHYL)SULFANYL]PROPAN-1-AMINE

- MFCD10694535

- AKOS000430591

- 3-(2-Furylmethyl)thio-1-propanamine

-

- MDL: MFCD10694535

- インチ: InChI=1S/C8H13NOS/c9-4-2-6-11-7-8-3-1-5-10-8/h1,3,5H,2,4,6-7,9H2

- InChIKey: ALOAPIAAKWFTJT-UHFFFAOYSA-N

- ほほえんだ: C1=COC(=C1)CSCCCN

計算された属性

- せいみつぶんしりょう: 171.07178521g/mol

- どういたいしつりょう: 171.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 5

- 複雑さ: 100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 261.3±25.0 °C at 760 mmHg

- フラッシュポイント: 111.9±23.2 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

3-(2-Furylmethyl)thio-1-propanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(2-Furylmethyl)thio-1-propanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B414335-100mg |

3-[(2-Furylmethyl)thio]-1-propanamine |

1060817-77-7 | 100mg |

$ 65.00 | 2022-06-07 | ||

| A2B Chem LLC | AD67730-5g |

3-[(2-FURYLMETHYL)THIO]-1-PROPANAMINE |

1060817-77-7 | 95% | 5g |

$253.00 | 2024-01-05 | |

| Chemenu | CM485163-5g |

3-((Furan-2-ylmethyl)thio)propan-1-amine |

1060817-77-7 | 95% | 5g |

$186 | 2023-03-07 | |

| abcr | AB267541-1 g |

3-[(2-Furylmethyl)thio]-1-propanamine |

1060817-77-7 | 1 g |

€137.20 | 2023-07-20 | ||

| TRC | B414335-500mg |

3-[(2-Furylmethyl)thio]-1-propanamine |

1060817-77-7 | 500mg |

$ 115.00 | 2022-06-07 | ||

| abcr | AB267541-5 g |

3-[(2-Furylmethyl)thio]-1-propanamine |

1060817-77-7 | 5 g |

€381.90 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784644-1g |

3-((Furan-2-ylmethyl)thio)propan-1-amine |

1060817-77-7 | 95% | 1g |

¥1512.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784644-5g |

3-((Furan-2-ylmethyl)thio)propan-1-amine |

1060817-77-7 | 95% | 5g |

¥5241.00 | 2024-08-09 | |

| TRC | B414335-50mg |

3-[(2-Furylmethyl)thio]-1-propanamine |

1060817-77-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1265626-5g |

3-[(2-FURYLMETHYL)THIO]-1-PROPANAMINE |

1060817-77-7 | 95% | 5g |

$355 | 2023-09-04 |

3-(2-Furylmethyl)thio-1-propanamine 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1060817-77-7 (3-(2-Furylmethyl)thio-1-propanamine) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1060817-77-7)3-(2-Furylmethyl)thio-1-propanamine

清らかである:99%

はかる:5g

価格 ($):169.0